3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide
Description
Chemical Identity: 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide (CAS 2166893-25-8) is a heterocyclic compound with a molecular formula of C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol . The structure comprises a dihydroisoquinoline core substituted with an amino group at the 8-position and an N-methylpropanamide side chain.
Properties
IUPAC Name |
3-(8-amino-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)6-8-16-7-5-10-3-2-4-12(14)11(10)9-16/h2-4H,5-9,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXHZFVCPWDPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCC2=C(C1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can be achieved through a multi-step process. Typically, the initial steps involve the preparation of the dihydroisoquinoline core, followed by the introduction of the amino group and the N-methylpropanamide side chain. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods On an industrial scale, the synthesis of this compound might involve catalysis and continuous flow chemistry to enhance efficiency and scalability. Industrial methods focus on optimizing reaction conditions to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions For oxidation reactions, strong oxidizing agents like potassium permanganate or chromium trioxide are often used. Reduction reactions may involve reagents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the specific transformation desired.
Major Products Formed The products formed from these reactions vary but typically involve modifications to the amino or methylpropanamide groups. For instance, oxidation might yield a ketone derivative, while reduction could lead to further hydrogenation of the dihydroisoquinoline core.
Scientific Research Applications
3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide finds applications across several research fields:
Chemistry: It serves as a building block in organic synthesis, helping to develop new molecules with potential biological activities. Biology: Its interactions with biological targets are studied to understand its potential as a pharmacological agent. Medicine: Researchers are investigating its efficacy in treating certain diseases, possibly due to its unique structure and reactivity. Industry: Beyond pharmaceuticals, it may be used in developing new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, potentially affecting biochemical pathways. The dihydroisoquinoline core is known for its bioactivity, which might influence neurotransmission or enzymatic functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Analysis
The dihydroisoquinoline framework is shared among several analogs, but variations in substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Amino vs. Hydroxypropyl Substituents: The target compound’s 8-amino group distinguishes it from analogs like those in that feature a 2-hydroxypropyl linker. The hydroxypropyl group enhances hydrophilicity but may reduce membrane permeability compared to the compact N-methylpropanamide side chain in the target compound. The absence of a benzamide or picolinamide moiety (as in ) suggests the target compound may exhibit distinct binding interactions with biological targets.
Aromatic vs.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (233.31 vs. 337–379 g/mol in analogs) aligns more closely with Lipinski’s "Rule of Five," suggesting superior oral bioavailability .
Target Compound :
- Coupling Reagents : HATU, EDCI, or BOPCl for amide bond formation.
- Protecting Groups : tert-butyloxycarbonyl (Boc) for amine protection, followed by acidic deprotection (e.g., TFA) .
Comparative Challenges :
Pharmacological Implications (Inferred from Structural Data)
Receptor Binding: The 8-amino group in the target compound could engage in hydrogen bonding with Asp/Glu residues in enzyme active sites, analogous to the interactions observed in docking studies for similar scaffolds .
Metabolic Stability :
- Methylation of the propanamide nitrogen (target compound) likely confers resistance to oxidative metabolism compared to hydroxylated analogs .
Biological Activity
3-(8-Amino-3,4-Dihydroisoquinolin-2(1H)-Yl)-N-Methylpropanamide, with the CAS number 2166893-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 233.31 g/mol. The compound features a dihydroisoquinoline structure that is significant in various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | 233.31 g/mol |
| Formal Charge | 0 |
| Component Type | Non-polymer |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in modulating receptor functions and influencing signaling pathways.
Receptor Modulation
One of the key areas of study involves the compound's interaction with dopamine receptors. It has been identified as a positive allosteric modulator (PAM) of the D1 dopamine receptor. This modulation can enhance the receptor's response to its endogenous ligand without directly activating the receptor itself, which is crucial for developing treatments for disorders like Parkinson's disease and schizophrenia .
Pharmacokinetics
In a pharmacokinetic study involving mouse models, the compound demonstrated favorable absorption and distribution characteristics. Key pharmacokinetic parameters are summarized below:
| Parameter | Value |
|---|---|
| Plasma Half-life (h) | 3.2 |
| Volume of Distribution (L/kg) | 1.65 |
| Clearance (mL/min/kg) | 6.4 |
These findings suggest that the compound has a reasonable profile for further development into therapeutic agents.
Case Studies
Several studies have evaluated the efficacy of this compound in vivo and in vitro:
- Dopamine Receptor Studies : In experiments conducted on HEK293 cells expressing human D1 receptors, the compound significantly increased cAMP levels in response to dopamine stimulation, indicating its role as a PAM .
- Neuroprotective Effects : In models of neurodegeneration, preliminary results suggest that this compound may offer neuroprotective effects by modulating dopaminergic signaling pathways. Further studies are needed to elucidate these effects fully.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide?
- Methodology : The compound can be synthesized via reflux reactions in solvents like ethanol or DMF, followed by crystallization (e.g., from ethanol or dry benzene). Key steps include condensation of amine precursors with carbonyl-containing intermediates. For example, similar dihydroisoquinoline derivatives were synthesized by refluxing starting materials at 60–100°C, achieving yields of 75–85% after purification .
- Characterization : Use melting point analysis, IR spectroscopy (to confirm functional groups like amide C=O), and NMR (¹H/¹³C) for structural validation. For instance, ¹H NMR signals for methyl groups in N-methylpropanamide appear at δ ~2.8–3.1 ppm, while aromatic protons in the dihydroisoquinoline ring resonate at δ ~6.5–7.5 ppm .
Q. How should researchers ensure purity and stability during synthesis?
- Purity Control : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.3–0.5 in ethyl acetate) .
- Stability : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light or humidity .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods for weighing and reactions to minimize inhalation risks .
- Engineering Controls : Ensure eyewash stations and safety showers are accessible. Ventilate confined spaces to avoid vapor accumulation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states. Tools like Gaussian or ORCA can model intermediates, such as the stability of the dihydroisoquinoline ring during alkylation steps. Pair computational results with high-throughput screening to validate optimal conditions (e.g., solvent polarity, temperature) .
- Case Study : ICReDD’s workflow integrates reaction path searches with experimental feedback, reducing trial-and-error by 50% in similar heterocyclic syntheses .
Q. What strategies address low yields in amide bond formation?
- Catalysis : Use coupling agents like HATU or EDCI with DMAP to activate carboxyl groups. For example, HATU-mediated coupling improved yields of analogous sulfonamide derivatives from 17% to 77% .
- Byproduct Mitigation : Monitor reaction progress via LC-MS to detect side products (e.g., over-alkylation). Adjust stoichiometry (1.2–1.5 eq of amine) and reaction time (8–12 hr) to favor the desired product .
Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?
- Case Study : Replacing the N-methyl group in propanamide with cyclopropylamine increased logP by 0.8 units, enhancing membrane permeability. Similarly, introducing electron-withdrawing groups (e.g., –NO₂) on the dihydroisoquinoline ring altered UV-Vis absorption maxima by 20–30 nm .
- Analytical Tools : Compare logP (via shake-flask method), solubility (HPLC-UV), and pKa (potentiometric titration) to quantify structure-property relationships .
Q. How can contradictory spectral data from different studies be resolved?
- Root Cause Analysis : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃) or proton exchange in aqueous conditions. For example, NH protons in the amide group may appear broad or absent in D₂O-containing solvents .
- Validation : Repeat experiments under standardized conditions (solvent, temperature) and cross-validate with 2D NMR (HSQC, HMBC) for unambiguous assignments .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.85 (s, 3H, N–CH₃), δ 3.2–3.5 (m, 4H, dihydroisoquinoline CH₂), δ 6.7–7.1 (m, aromatic H) | |
| IR (KBr) | 1650–1680 cm⁻¹ (amide C=O), 3300–3350 cm⁻¹ (N–H stretch) |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >70% yield above 70°C |
| Solvent | Ethanol/DMF (1:1) | Higher polarity improves solubility |
| Catalyst | HATU (1.1 eq) | Reduces side reactions |
| Reaction Time | 10–12 hours | Ensures complete conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
